molecular formula C8H14O3 B14423928 Ethyl 3-hydroxy-4-methylpent-2-enoate CAS No. 84613-43-4

Ethyl 3-hydroxy-4-methylpent-2-enoate

Cat. No.: B14423928
CAS No.: 84613-43-4
M. Wt: 158.19 g/mol
InChI Key: UDHRRZQTINAZHF-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-methylpent-2-enoate is an organic compound with the molecular formula C8H14O3. It is an ester derived from the reaction of ethyl alcohol and 3-hydroxy-4-methylpent-2-enoic acid. This compound is characterized by its α,β-unsaturated ester structure, which makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-4-methylpent-2-enoate can be synthesized through various methods. One common approach involves the esterification of 3-hydroxy-4-methylpent-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to yield a saturated ester.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-methylpent-2-enoate.

    Reduction: Formation of ethyl 3-hydroxy-4-methylpentanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-4-methylpent-2-enoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4-methylpent-2-enoate involves its reactivity as an α,β-unsaturated ester. The double bond and ester group make it susceptible to nucleophilic attack, leading to various chemical transformations. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-4-methylpent-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl acetoacetate: Contains a similar ester group but lacks the hydroxyl group and double bond.

Uniqueness

This compound is unique due to its combination of an α,β-unsaturated ester and a hydroxyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

84613-43-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 3-hydroxy-4-methylpent-2-enoate

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h5-6,9H,4H2,1-3H3

InChI Key

UDHRRZQTINAZHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(C)C)O

Origin of Product

United States

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